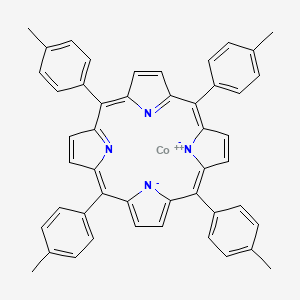
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt typically involves the reaction of cobalt salts with the corresponding porphyrin ligand. One common method involves the reaction of cobalt(II) acetate with 5,10,15,20-Tetra(4-methylphenyl)porphyrin in a solvent such as toluene under reflux conditions . The reaction is monitored using spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center can lead to the formation of cobalt(III) porphyrin complexes, while reduction can yield cobalt(I) porphyrin complexes .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in studies related to light absorption and energy transfer.
Materials Science: It is used in the development of advanced materials, including sensors and photovoltaic devices.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, which are crucial in catalytic and photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with oxygen in oxidation reactions or the transfer of electrons in photochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc
Uniqueness
Compared to similar compounds, 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exhibits unique redox properties and coordination chemistry. The cobalt center can exist in multiple oxidation states, which is not as common in other metalloporphyrins. This versatility makes it particularly useful in catalytic and photochemical applications .
Propiedades
Fórmula molecular |
C48H36CoN4 |
|---|---|
Peso molecular |
727.8 g/mol |
Nombre IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















